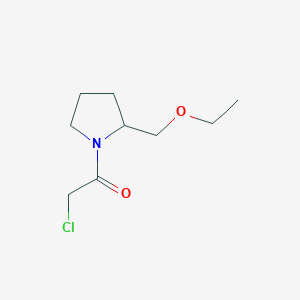

2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-[2-(ethoxymethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-2-13-7-8-4-3-5-11(8)9(12)6-10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNJXHIADUTEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one is a synthetic compound belonging to the class of ketones, notable for its unique structural features and potential biological activities. This compound has gained attention in scientific research due to its possible applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 219.71 g/mol. The structure features a pyrrolidine ring with an ethoxymethyl substituent and a chloro group, which may influence its biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.71 g/mol |

| Structure | Structure |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that these derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of cellular signaling pathways. The exact mechanism remains under investigation, but it may involve the inhibition of specific enzymes or receptors associated with cancer progression.

The biological effects of this compound are believed to be mediated by its interaction with various molecular targets within cells. This includes:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing cellular responses and signaling cascades.

Study on Antimicrobial Activity

A study conducted by Santos et al. (2017) evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM, showcasing its potential as an antimicrobial agent.

Anticancer Research

In a separate investigation, the compound was tested against human breast cancer cell lines (MCF-7). Results showed that treatment with 100 µM of this compound resulted in a 70% reduction in cell viability after 48 hours, indicating strong anticancer potential.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with key analogs based on substituents, molecular weight, and functional groups:

Substituent Effects on Reactivity and Solubility

- Ethoxymethyl vs. Hydroxymethyl : The ethoxymethyl group in the target compound increases lipophilicity compared to the hydroxymethyl analog (), which is more polar and may enhance aqueous solubility .

- Aromatic vs. In contrast, the ethoxymethyl group in the target compound offers flexibility for hydrophobic interactions .

Key Research Findings from Structural Analogs

Crystallography and Configuration : X-ray diffraction (XRD) confirmed the absolute configuration of analogs like (R)-(–)-10 in , underscoring the importance of stereochemistry in biological activity .

Synthetic Pathways: Chloroacetyl chloride is commonly used to introduce the chloroethanone group, as demonstrated in and .

Stability : Polyhalogenated analogs () exhibit stability in organic solvents like chloroform, suggesting that the target compound may share similar storage conditions .

Preparation Methods

Starting Materials

- 2-(Ethoxymethyl)pyrrolidine : This intermediate is synthesized or procured and serves as the nucleophilic amine component.

- Chloroacetyl chloride : Acts as the acylating agent providing the chloroacetyl moiety.

General Synthetic Method

- N-Acylation Reaction : The key step involves the reaction of 2-(ethoxymethyl)pyrrolidine with chloroacetyl chloride under controlled conditions. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform.

- Base Usage : A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid formed during the acylation, preventing side reactions and ensuring high yield.

- Temperature Control : The reaction temperature is maintained at low to moderate levels (0–25 °C) to control the rate and selectivity of the acylation.

- Reaction Time : The reaction is allowed to proceed for several hours (typically 2–6 hours) under stirring to ensure complete conversion.

Purification

- The crude product is subjected to aqueous workup to remove inorganic salts.

- Organic extraction followed by drying over anhydrous sodium sulfate.

- Final purification is achieved by column chromatography or recrystallization to yield the pure this compound.

Detailed Reaction Scheme

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 2-(Ethoxymethyl)pyrrolidine + Chloroacetyl chloride | Solvent: DCM or chloroform; Base: triethylamine; Temp: 0–25 °C; Time: 2–6 h | This compound | N-acylation with chloroacetyl chloride |

Industrial and Laboratory Scale Considerations

- Scale-up : Industrial synthesis may employ continuous flow reactors to enhance heat and mass transfer, improving yield and reproducibility.

- Optimization : Parameters such as solvent choice, base equivalents, temperature, and reaction time are optimized to maximize purity and minimize by-products.

- Safety : Handling of chloroacetyl chloride requires strict moisture control and appropriate ventilation due to its corrosive and lachrymatory nature.

Comparative Analysis with Analogous Compounds

The preparation methods for this compound share similarities with related chloroethanone derivatives bearing pyrrolidine rings substituted with different alkyl or aryl groups. For example, the synthesis of 2-Chloro-1-[(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-yl]ethan-1-one involves similar acylation steps starting from (S)-proline derivatives, with the substitution pattern influencing reaction kinetics and purification strategies.

Research Findings and Analytical Characterization

- Reactivity : The chloroethanone moiety is reactive toward nucleophilic substitution, enabling further functionalization.

- Spectroscopic Confirmation : The final compound is characterized by ^1H and ^13C NMR spectroscopy, confirming the presence of the ethoxymethyl substituent and chloroacetyl group.

- Chromatographic Purity : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to verify purity and identify any side products.

- Crystallography : X-ray diffraction (XRD) analysis can be employed to confirm stereochemistry if chiral centers are present.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Starting amine | 2-(Ethoxymethyl)pyrrolidine | Commercially available or synthesized |

| Acylating agent | Chloroacetyl chloride | Equimolar or slight excess |

| Solvent | Dichloromethane (DCM), Chloroform | Anhydrous, inert atmosphere |

| Base | Triethylamine, Pyridine | 1.0–1.5 equivalents |

| Temperature | 0–25 °C | Controlled cooling or ambient |

| Reaction time | 2–6 hours | Monitored by TLC or HPLC |

| Workup | Aqueous extraction, drying over Na2SO4 | Standard organic purification |

| Purification | Column chromatography or recrystallization | To achieve >98% purity |

Q & A

Q. What are the recommended synthetic routes for 2-chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one?

A common approach involves nucleophilic substitution between 2-(ethoxymethyl)pyrrolidine and chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or acetonitrile are suitable, with reaction monitoring via TLC. Purification via silica gel chromatography (0–30% ethyl acetate in hexanes) yields the product, as demonstrated for structurally similar pyrrolidine-derived ketones . Alternative routes may employ microwave-assisted synthesis to reduce reaction time.

Q. How should researchers characterize this compound spectroscopically?

Key characterization includes:

- 1H/13C NMR : Assign peaks using CDCl3 as a solvent. For example, the pyrrolidine ring protons typically resonate between δ 1.8–3.4 ppm, while the ethoxymethyl group shows signals near δ 3.4–3.6 ppm (quintet for CH2O). The carbonyl carbon appears at ~165 ppm in 13C NMR .

- HRMS : Confirm molecular ion ([M+Na]+) with <2 ppm error.

- HPLC/LC-MS : Assess purity (>95%) and detect impurities using C18 columns with UV detection at 254 nm .

Q. What physical properties are critical for handling this compound?

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the chloroacetyl group .

- Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CH2Cl2). Test solubility incrementally to avoid decomposition.

- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds, as seen in analogs with chloro-ketone moieties .

Q. What safety protocols apply during synthesis and handling?

- Hazards : Corrosive (skin/eye irritation) and toxic upon ingestion/inhalation. Classified under UN 2928 (toxic solid, corrosive) .

- PPE : Use nitrile gloves, lab coats, and fume hoods.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent Optimization : Test mixed solvents (e.g., THF/H2O) to enhance reactivity. Ethanol may improve solubility of intermediates .

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution.

- Workflow : Adopt telescoping synthesis to bypass intermediate isolation, as shown in salt-forming purification strategies for related ketones .

Q. How to resolve contradictions in NMR or crystallographic data?

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in pyrrolidine) causing signal splitting .

- X-ray Crystallography : Use SHELXL for structure refinement. For example, SHELX programs resolve torsional ambiguities in heterocyclic ketones via high-resolution data .

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments, particularly for ethoxymethyl and pyrrolidine groups .

Q. What computational methods predict reactivity or spectroscopic behavior?

- DFT Calculations : Simulate IR/NMR spectra (Gaussian or ORCA) to validate experimental data. Compare HOMO-LUMO gaps to assess electrophilicity of the chloroacetyl group.

- Molecular Dynamics : Model solvation effects on reaction pathways in polar solvents .

Q. How to design biological activity assays for this compound?

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, referencing protocols for structurally related anti-cancer covalent ligands .

- Target Identification : Employ chemoproteomics with alkyne-tagged analogs to map protein targets via click chemistry .

- Metabolic Stability : Assess hepatic clearance using human liver microsomes, with LC-MS quantification of parent compound degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.